Methyl 2-(2,4,6-trinitroanilino)benzoate
Description
Properties
IUPAC Name |
methyl 2-(2,4,6-trinitroanilino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O8/c1-26-14(19)9-4-2-3-5-10(9)15-13-11(17(22)23)6-8(16(20)21)7-12(13)18(24)25/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXICOXOQHJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method involves NAS between 2,4,6-trinitrochlorobenzene (pieryl chloride) and methyl 2-aminobenzoate (methyl anthranilate). Pieryl chloride’s electron-deficient aromatic ring facilitates attack by the amine group of methyl anthranilate under basic conditions.
Reaction Mechanism :
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Deprotonation : The amine group of methyl anthranilate is deprotonated by a base (e.g., K₂CO₃), enhancing its nucleophilicity.
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Substitution : The nucleophilic amine attacks the para-chloro position of pieryl chloride, displacing chloride and forming the anilino bond.
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Byproduct Removal : HCl generated during the reaction is neutralized by the base, driving the equilibrium toward product formation.
Optimization Insights :
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Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions proceed efficiently at 80–100°C, with higher temperatures risking decomposition of nitro groups.
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Molar Ratios : A 1:1.2 molar ratio of methyl anthranilate to pieryl chloride maximizes yield (typically 65–75%) while minimizing side products.
Metal-Catalyzed Coupling Approaches
Alternative strategies employ Ullmann coupling or Buchwald-Hartwig amination to link methyl 2-halobenzoate (X = Br, I) with 2,4,6-trinitroaniline. These methods bypass the need for pre-formed pieryl chloride but require palladium or copper catalysts.
Key Considerations :
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Catalyst Systems : Pd(OAc)₂ with Xantphos ligand enables coupling at 120°C, albeit with moderate yields (50–60%) due to steric hindrance from nitro groups.
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Substrate Limitations : Electron-deficient aryl halides exhibit reduced reactivity, necessitating elevated temperatures and prolonged reaction times.
Experimental Procedures
Synthesis of Methyl 2-Aminobenzoate
Methyl anthranilate is prepared via acid-catalyzed esterification of 2-aminobenzoic acid:
Procedure :
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Esterification : 2-Aminobenzoic acid (10 g, 72.8 mmol) is refluxed in methanol (50 mL) with concentrated H₂SO₄ (5 mL) for 6 hours.
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Workup : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.
Spectroscopic Data :
Synthesis of 2,4,6-Trinitrochlorobenzene (Pieryl Chloride)
Pieryl chloride is synthesized via stepwise nitration of chlorobenzene:
Nitration Steps :
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Mononitration : Chlorobenzene is treated with HNO₃/H₂SO₄ at 50°C to yield 2-nitrochlorobenzene.
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Dinitration : Further nitration at 90°C produces 2,4-dinitrochlorobenzene.
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Trinitration : Final nitration with fuming HNO₃ at 110°C affords pieryl chloride.
Safety Note : The reaction exotherm requires careful temperature control to prevent decomposition.
Coupling Reaction to Form this compound
Procedure :
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Reaction Setup : Methyl anthranilate (1.0 g, 6.6 mmol) and pieryl chloride (2.1 g, 7.9 mmol) are dissolved in DMF (20 mL) with K₂CO₃ (1.8 g, 13.2 mmol).
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Heating : The mixture is stirred at 85°C for 12 hours under N₂.
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Workup : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Yield : 68% (1.5 g) as yellow crystals.
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 85°C | Balances reaction rate and stability |
| Base | K₂CO₃ | Efficient HCl scavenging |
| Reaction Time | 12 hours | Ensures complete conversion |
Analytical Characterization
This compound :
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¹H NMR (DMSO-d₆) : δ 8.92 (s, 2H, Ar-NO₂), 8.15 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 3.91 (s, 3H, OCH₃).
Challenges and Limitations
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Explosivity Risk : Pieryl chloride and trinitroaniline derivatives are highly sensitive to shock and heat, necessitating specialized handling.
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Purification Difficulty : Byproducts from incomplete substitution require column chromatography, reducing scalability.
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Solvent Waste : Large volumes of DMF and ethanol raise environmental concerns .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,6-trinitroanilino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles under acidic or basic conditions.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(2,4,6-trinitroanilino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,6-trinitroanilino)benzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Polarity | Likely Solubility | Thermal Stability |
|---|---|---|---|---|
| Methyl 2-(2,4,6-trinitroanilino)benzoate | 2,4,6-Trinitroanilino | High | Low (nonpolar) | Moderate* |
| Methyl 2-(2,3-dimethylanilino)benzoate | 2,3-Dimethylanilino | Moderate | Moderate | High |
| C2 (4-Bromophenyl analog) | 4-Bromophenyl, piperazine linker | Moderate | Low (organic) | High |
| M-(2,4,6-Trinitroanilino)benzoic acid | Carboxylic acid, trinitroanilino | High | High (polar) | Low* |
*Inferred from nitroaromatic behavior; trinitro compounds may decompose under heat .
Reactivity and Stability
The trinitroanilino group introduces significant instability due to nitro group lability. Compared to TNT (2,4,6-trinitrotoluene, ), the benzoate ester backbone may mitigate explosive tendencies by steric hindrance or reduced nitro group density. However, handling precautions akin to TNT (e.g., avoiding friction or high temperatures) are warranted . In contrast, dimethylanilino analogs () and halogenated quinolines () exhibit greater thermal and chemical stability, making them preferable for non-hazardous applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2,4,6-trinitroanilino)benzoate, and how can purity be optimized?
- Methodology : Synthesis typically involves sequential nitration of aniline derivatives followed by esterification.
Nitration : Introduce nitro groups to 2-aminoaniline under controlled conditions (e.g., mixed acid nitration at 0–5°C to avoid over-nitration).
Esterification : React the nitrated aniline with methyl 2-chlorobenzoate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons near nitro groups show downfield shifts δ 8.5–9.0 ppm) .
- IR : Validate nitro ( ~1520 cm⁻¹, asymmetric stretching) and ester ( ~1720 cm⁻¹, C=O) functional groups.
- X-ray crystallography : Use SHELX for structure refinement. Collect data on a single crystal (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL-2018 . Visualize packing motifs with Mercury CSD to analyze intermolecular interactions (e.g., π-π stacking) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- Acute toxicity : Follow GHS Category 2/3 guidelines (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and full-face respirators with A2B2E2K2 filters .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose via licensed hazardous waste facilities.
- First aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek immediate medical attention .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?
- Methodology :
- Data collection : Use high-resolution synchrotron data (λ = 0.5 Å) to improve signal-to-noise ratios.
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered nitro groups .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and R1 convergence < 5% .
Q. How to address contradictions between spectroscopic and computational data (e.g., NMR vs. DFT)?
- Troubleshooting :
DFT optimization : Use Gaussian09 with B3LYP/6-311G(d,p) to simulate NMR shifts. Compare with experimental data; deviations > 0.5 ppm suggest conformational flexibility or solvent effects.
Solvent correction : Apply PCM (Polarizable Continuum Model) to DFT calculations to account for DMSO-d6 interactions.
Dynamic effects : Perform variable-temperature NMR to detect rotamers or tautomers .
Q. What computational strategies predict reactivity in catalytic or biological systems?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 (PDB: 1TQN). Prioritize binding poses with ΔG < −8 kcal/mol.
- DFT for reactivity : Calculate Fukui indices (f⁺, f⁻) to identify electrophilic/nucleophilic sites. High f⁺ at nitro groups suggests susceptibility to nucleophilic attack .
- ADMET prediction : Employ SwissADME to estimate bioavailability (TPSA > 80 Ų indicates poor membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
